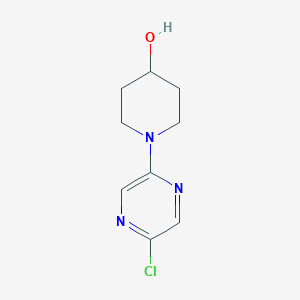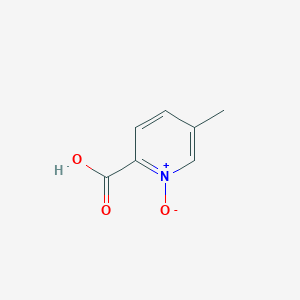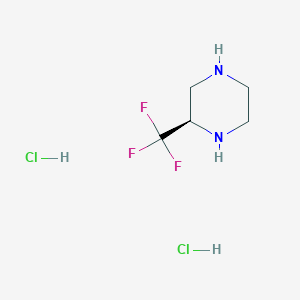
(R)-2-三氟甲基-哌嗪二盐酸盐
描述
(R)-2-Trifluoromethyl-piperazine dihydrochloride, also known as (R)-TFMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral intermediate that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
帕金森病中的新型二氨基衍生物
哌嗪衍生物,包括与 (R)-2-三氟甲基-哌嗪二盐酸盐相关的衍生物,已被探索其在治疗帕金森病中的潜力。例如,2-呋喃基[1,2,4]三唑并[1,5-a][1,3,5]三嗪的衍生物,一种与 (R)-2-三氟甲基-哌嗪二盐酸盐在结构上相似的化合物,已显示出有效且选择性的腺苷 A2a 受体拮抗剂活性。这很重要,因为这些化合物已在帕金森病的啮齿动物模型中证明了口服活性 (Vu 等人,2004 年)。
细菌细胞中的立体选择性酰胺酶
使用全细菌细胞中的立体选择性酰胺酶,已经实现了与 (R)-2-三氟甲基-哌嗪二盐酸盐在结构上相似的外消旋哌嗪-2-甲酰胺的立体选择性动力学拆分。这一过程导致了 (S)-和 (R)-哌嗪-2-羧酸的产生,展示了 (R)-2-三氟甲基-哌嗪二盐酸盐在手性合成和拆分中的潜力 (Eichhorn 等人,1997 年)。
血清素结合和周转
在一项专注于 1-(m-三氟甲基苯基)-哌嗪的研究中,一种与 (R)-2-三氟甲基-哌嗪二盐酸盐在结构上相关的化合物,发现该衍生物抑制了氚标记的血清素与大鼠脑膜的特定结合。这表明 (R)-2-三氟甲基-哌嗪二盐酸盐在神经学研究中具有潜在作用,特别是与血清素受体有关 (Fuller 等人,1978 年)。
哌嗪衍生物作为黑皮质素受体配体
哌嗪类似物,类似于 (R)-2-三氟甲基-哌嗪二盐酸盐,已被合成并表征为黑皮质素受体的配体。这些化合物已在药理学中显示出潜力,特别是在与黑皮质素 4 受体的相互作用中,这与药物发现和开发有关 (Mutulis 等人,2004 年)。
哌嗪衍生物在对映选择性催化中的应用
哌嗪-2-羧酸衍生的 N-甲酰胺,在结构上与 (R)-2-三氟甲基-哌嗪二盐酸盐相关,已被开发为高度对映选择性的路易斯碱催化剂。这突出了 (R)-2-三氟甲基-哌嗪二盐酸盐在立体选择性化学合成中的潜力 (Wang 等人,2006 年)。
生化分析
Biochemical Properties
®-2-Trifluoromethyl-piperazine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with Rho-associated protein kinase (ROCK), inhibiting both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site . This inhibition affects various cellular processes, including cell contraction, motility, and proliferation. The compound’s ability to inhibit ROCK makes it a useful tool for studying the biochemical pathways involving this kinase.
Cellular Effects
The effects of ®-2-Trifluoromethyl-piperazine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance the survival of human embryonic stem cells by preventing dissociation-induced apoptosis . Additionally, it improves the survival of cryopreserved cells and aids in the reprogramming of fibroblasts to mature neurons . These cellular effects highlight the compound’s potential in regenerative medicine and cell therapy.
Molecular Mechanism
At the molecular level, ®-2-Trifluoromethyl-piperazine dihydrochloride exerts its effects through the inhibition of ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, the compound prevents their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and adhesion. The compound’s ability to modulate these molecular mechanisms makes it a valuable tool for studying cell biology and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Trifluoromethyl-piperazine dihydrochloride can vary over time. The compound is stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on ROCK for several weeks, although some degradation may occur. These temporal effects are important for researchers to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ®-2-Trifluoromethyl-piperazine dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, adverse effects such as reduced cell viability and increased apoptosis have been observed . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
®-2-Trifluoromethyl-piperazine dihydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK. The inhibition of ROCK by the compound affects various downstream signaling pathways, including those involved in cell survival, proliferation, and differentiation . Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes regulated by ROCK.
Transport and Distribution
The transport and distribution of ®-2-Trifluoromethyl-piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is cell-permeable and can readily diffuse across cell membranes . Once inside the cell, it interacts with ROCK and other target proteins, leading to its accumulation in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to target proteins.
Subcellular Localization
The subcellular localization of ®-2-Trifluoromethyl-piperazine dihydrochloride is primarily determined by its interaction with ROCK and other target proteins. The compound is known to localize to the cytoplasm, where it exerts its inhibitory effects on ROCK . Additionally, it may be directed to specific subcellular compartments through post-translational modifications or targeting signals. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(2R)-2-(trifluoromethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQCSXZPHHOPQ-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




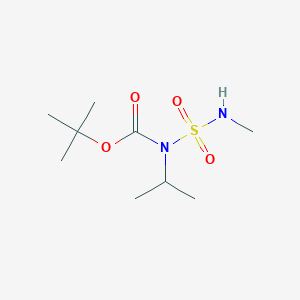
![7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1433328.png)
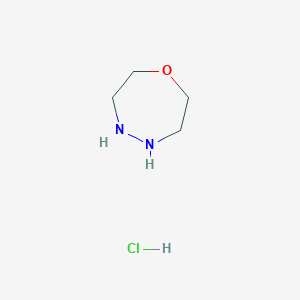
![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)
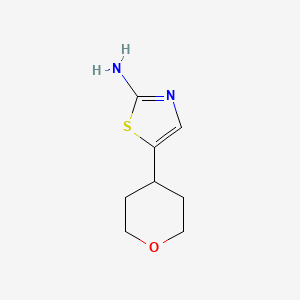

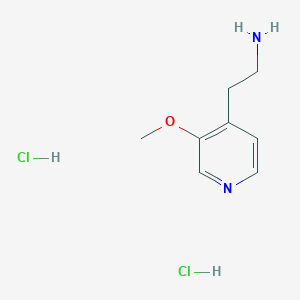

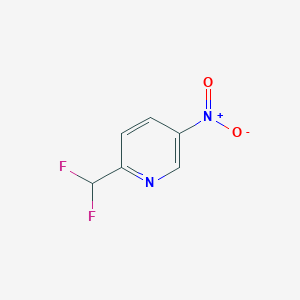
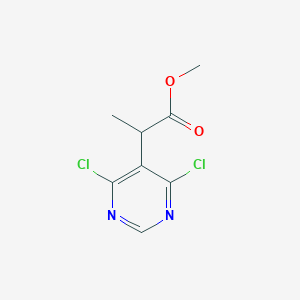
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
